molecular formula C37H54N8O10 B14218533 L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine CAS No. 787621-30-1

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine

Katalognummer: B14218533
CAS-Nummer: 787621-30-1
Molekulargewicht: 770.9 g/mol
InChI-Schlüssel: UYVCXXOGOBNFBY-SBILVXIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine is a peptide compound composed of seven amino acids: L-alanine, L-threonine, L-proline, L-tryptophan, L-proline, L-threonine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the pure peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Involving the tryptophan residue, which can be oxidized to form kynurenine.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-Phenylalanyl-L-proline: A dipeptide with different structural and functional properties.

    L-Methionyl-L-threonyl-L-glutamine: A tripeptide with distinct biological activities.

Uniqueness

L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

787621-30-1

Molekularformel

C37H54N8O10

Molekulargewicht

770.9 g/mol

IUPAC-Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H54N8O10/c1-18(2)28(37(54)55)41-34(51)29(20(4)46)42-33(50)27-13-8-14-44(27)35(52)25(16-22-17-39-24-11-7-6-10-23(22)24)40-32(49)26-12-9-15-45(26)36(53)30(21(5)47)43-31(48)19(3)38/h6-7,10-11,17-21,25-30,39,46-47H,8-9,12-16,38H2,1-5H3,(H,40,49)(H,41,51)(H,42,50)(H,43,48)(H,54,55)/t19-,20+,21+,25-,26-,27-,28-,29-,30-/m0/s1

InChI-Schlüssel

UYVCXXOGOBNFBY-SBILVXIASA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O

Kanonische SMILES

CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.